molecular formula C10H12F3NO2 B1353199 4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine CAS No. 879047-80-0

4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine

Cat. No. B1353199
M. Wt: 235.2 g/mol
InChI Key: MTLLVZDLLCJHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299252B2

Procedure details

2-Methoxyethanol (219 mg, 2.88 mmol) was dissolved in THF (6 mL), and sodium hydride (60%, 39 mg, 0.96 mmol) was added thereto. The mixture was stirred at room temperature for 10 minutes, and 2-fluoro-5-nitrobenzotrifluoride (200 mg, 0.96 mmol) was added thereto. The resulting mixture was heated at 60° C. for 5 hours. The reaction solution was poured in a saturated sodium bicarbonate solution and extracted with ethyl acetate and washed with saturated brine. To the organic layer, 10% palladium carbon (20 mg) and methanol (2 mL) were added. The resulting mixture was stirred under hydrogen atmosphere at atmospheric pressure at room temperature for 16 hours. The catalyst was removed by filtration, and the filtrate was concentrated. The residue was purified by silica-gel column chromatography (n-hexane:ethyl acetate=5:1) to give the desired material (170 mg, yield: 76%) as a yellow oil.
Quantity
219 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
39 mg
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][OH:5].[H-].[Na+].F[C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][C:10]=1[C:18]([F:21])([F:20])[F:19].C(=O)(O)[O-].[Na+]>C1COCC1>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][C:10]=1[C:18]([F:19])([F:21])[F:20] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
219 mg
Type
reactant
Smiles
COCCO
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
39 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
200 mg
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated at 60° C. for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated brine
ADDITION
Type
ADDITION
Details
To the organic layer, 10% palladium carbon (20 mg) and methanol (2 mL) were added
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred under hydrogen atmosphere at atmospheric pressure at room temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica-gel column chromatography (n-hexane:ethyl acetate=5:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COCCOC1=C(C=C(N)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.